Methyl 3-bromotetrahydrofuran-3-carboxylate
Overview
Description
Methyl 3-bromotetrahydrofuran-3-carboxylate is a chemical compound with the molecular formula C6H9BrO3 and a molecular weight of 209.04 g/mol . It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains a bromine atom and a carboxylate ester group. This compound is used primarily in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromotetrahydrofuran-3-carboxylate can be synthesized through the bromination of methyl tetrahydrofuran-3-carboxylate. One common method involves dissolving methyl tetrahydrofuran-3-carboxylate in tetrahydrofuran (THF) and cooling the solution to -78°C. A solution of lithium bis(trimethylsilyl)amide in THF is then added to the mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and chemical manufacturing facilities that specialize in fine chemicals and pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydrofuran derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-bromotetrahydrofuran-3-carboxylate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Chemical Biology: It is employed in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism of action of methyl 3-bromotetrahydrofuran-3-carboxylate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions allow the compound to interact with various molecular targets and pathways in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydrofuran-3-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 3-methyltetrahydrofuran-3-carboxylate: Contains a methyl group instead of a bromine atom, altering its reactivity and applications.
Uniqueness
Methyl 3-bromotetrahydrofuran-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 3-bromooxolane-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-9-5(8)6(7)2-3-10-4-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIEYLVSVPZFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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